molecular formula C24H40O2 B147434 Phenyl stearate CAS No. 637-55-8

Phenyl stearate

Cat. No.: B147434
CAS No.: 637-55-8
M. Wt: 360.6 g/mol
InChI Key: NUMNZKICGJJSHN-UHFFFAOYSA-N
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Description

Phenyl stearate is a useful research compound. Its molecular formula is C24H40O2 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microencapsulation

Phenyl stearate derivatives have been studied in microencapsulation processes. Research by Alič et al. (2012) explored the use of butyl stearate, a compound similar to this compound, in microencapsulation with melamine-formaldehyde resin. The study focused on the impact of pH regulation on the composition, morphology, and thermal stability of the microcapsules, suggesting potential applications in phase-change materials and encapsulation technologies (Alič, Šebenik, & Krajnc, 2012).

Catalysis in Biofuel Production

In the realm of biofuel production, Parker et al. (2020) investigated the deoxygenation of fatty acids, a process crucial for converting them into biofuels. While this study specifically examined nickel- and palladium-catalyzed reactions with stearate complexes, it provides insights that could be relevant to the use of this compound in similar catalytic processes (Parker, Weragoda, Pho, Canty, Polyzos, O'hair, & Ryzhov, 2020).

Polymer Light-Emitting Diodes

In polymer light-emitting diodes (OLEDs), Siemund et al. (2013) utilized sodium stearate in conjunction with the fluorescent polymer phenylene substituted poly (para-phenylenevinylene). This research highlights the potential use of stearate compounds, including this compound, in OLED technology for improved electron injection capabilities (Siemund, Bröcker, & Göbel, 2013).

Dielectric Spectroscopy in Polyesters

The study of dielectric properties in polymers also utilizes this compound. Turky et al. (2010) used dielectric spectroscopy to analyze hyperbranched polyester amides with this compound terminal groups. Their work contributes to understanding molecular dynamics and charge transport in these materials, relevant to various electronics and insulation applications (Turky, Sangoro, Rehim, & Kremer, 2010).

Surfactant and Detergent Industry

Mathur et al. (2009) explored the colloido-chemical behavior of copper (II) stearate complexes in industrial applications. This research indicates potential uses of stearate compounds, including this compound, in manufacturing surfactants, emulsifiers, dispersing agents, and in the pharmaceutical industry (Mathur, Ojha, Imran, & Pooja, 2009).

Liquid Crystal Technology

Investigations into liquid crystal technology, such as the study by Niezgoda et al. (2016), often involve stearate derivatives. They synthesized and characterized this compound derivatives to understand their impact on liquid crystalline behavior and optical anisotropy, which is essential for display technologies and optical devices (Niezgoda, Szypszak, Dardas, & Galewski, 2016).

Antioxidant in Rubber Production

Malshe and Subramanyam (2007) explored the use of long aliphatic chain-containing substituted phenols like this compound derivatives as antioxidants in rubber. Their work shows the potential for this compound to improve the durability and stability of rubber products (Malshe & Subramanyam, 2007).

Safety and Hazards

Phenyl stearate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

Phenyl stearate plays a significant role in biochemical reactions, particularly in lipid metabolism and signaling pathways. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the breakdown and utilization of lipids within the cell. Additionally, this compound can bind to specific proteins, influencing their structure and function. For example, it may interact with fatty acid-binding proteins, altering their ability to transport and store lipids .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate or inhibit specific signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and energy homeostasis. This compound can also impact gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes. Furthermore, this compound affects cellular metabolism by altering the balance between lipid synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes, such as lipases and esterases, inhibiting or activating their activity. This binding interaction is essential for the hydrolysis of ester bonds, leading to the release of free fatty acids and phenol. Additionally, this compound can interact with nuclear receptors, such as PPARs, modulating their activity and influencing gene expression. These interactions result in changes in cellular processes, including lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often dose-dependent and may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, leading to the release of free fatty acids and phenol. These free fatty acids can then enter various metabolic pathways, including beta-oxidation and lipid synthesis. This compound may also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins, for example, can bind to this compound, facilitating its transport and storage within the cell. This compound may also interact with membrane transporters, influencing its uptake and distribution across cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to lipid droplets, where it can participate in lipid storage and metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .

Properties

IUPAC Name

phenyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMNZKICGJJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060922
Record name Octadecanoic acid, phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-55-8
Record name Octadecanoic acid, phenyl ester
Source CAS Common Chemistry
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Record name Octadecanoic acid, phenyl ester
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformational behavior of lithium phenyl stearate at different temperatures?

A1: Infrared spectroscopy and modeling studies reveal that lithium this compound exhibits a surprisingly ordered aliphatic chain structure at room temperature. [] The number of conformational defects, specifically gtg and gg defects, is lower than expected for an isotropic chain. [] As temperature rises, these defects increase, leading to changes in the hexagonal lattice parameters and cylinder diameter. [] At 130°C, the hexagonal lattice parameter reaches 31.4Å, while the cylinder diameter lies between 30.2Å and 33.2Å. []

Q2: How does the structure of this compound affect its diffusion through polyethylene?

A2: Research indicates that the diffusion coefficient (D) of linear aliphatic esters, including this compound, through polyethylene is inversely proportional to the number of main-chain atoms (N) in the ester molecule. [, ] This relationship, expressed as D ∝ N-a, is consistent with de Gennes's reptation model. [] Furthermore, the diffusion of this compound is influenced by pressure and temperature, with increasing pressure decreasing the diffusion coefficient and increasing temperature having the opposite effect. [, ] The activation volume for diffusion, a measure of the volume change during the diffusion process, increases with the intrinsic molecular volume of the ester. []

Q3: Can enzymes catalyze reactions with this compound as a substrate?

A3: Yes, lipases can catalyze the acylation of polymers containing hydroxyl groups using this compound as the acylating agent. [] The kinetics of this reaction are influenced by steric and chemical factors, with the reactivity of the polymer depending on its composition. [] This enzymatic approach highlights the potential for utilizing this compound in biocatalytic synthesis.

Q4: Can you provide information on the analytical methods used to characterize this compound?

A6: Several analytical techniques have been employed to characterize this compound. Fourier transform infrared spectroscopy (FTIR) provides insights into the conformational behavior and molecular vibrations of the compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the kinetics of reactions involving this compound, such as enzymatic acylation. [] UV-Vis spectrophotometry is valuable for studying the optical properties of this compound derivatives. [] Additionally, mass spectrometry and elemental analysis contribute to the structural elucidation and purity assessment of the compound. []

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